molecular formula C23H20ClF3N6 B2731372 3-(2-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 932988-26-6

3-(2-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2731372
CAS RN: 932988-26-6
M. Wt: 472.9
InChI Key: CBORTFFSVMMYNA-UHFFFAOYSA-N
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Description

This compound is a pyrazolopyrimidine derivative, which is a class of compounds known for their diverse biological activities. It has a pyridinylpiperazine moiety, which is found in many pharmaceuticals and is known to interact with various receptors in the body .

Scientific Research Applications

Synthesis and Biological Applications

  • A study outlined the synthesis of novel pyrazolopyrimidine derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This research presents a structure-activity relationship (SAR) highlighting the compounds' cytotoxic activities against certain cancer cell lines and their 5-lipoxygenase inhibition capabilities, suggesting their relevance in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).

  • Another paper describes the synthesis of pyrazolo[1,5-a]pyrimidines and their derivatives, emphasizing their antimetabolite properties in purine biochemical reactions. The work highlights the compounds' antitrypanosomal activity, indicating their potential in developing treatments for trypanosomiasis (Abdelriheem et al., 2017).

  • Research into pyrazolo[3,4-d]pyrimidine derivatives as potent antiproliferative and proapoptotic agents towards certain cancer cells was reported, with a focus on their ability to inhibit the phosphorylation of Src. This suggests their potential utility in cancer treatment strategies (Carraro et al., 2006).

Chemical Synthesis and Characterization

  • A detailed synthesis procedure for pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles was discussed, providing a foundational approach for generating compounds that can be further explored for various scientific applications. This highlights the chemical versatility and potential for modification inherent in pyrazolo[1,5-a]pyrimidine derivatives (Ahmed et al., 2007).

  • The synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines were explored, showcasing the utility of NMR spectroscopy in elucidating the structures of complex heterocyclic compounds. This work underlines the importance of accurate structural characterization in the development of novel compounds for research applications (Aggarwal et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Pyridinylpiperazine derivatives are known to act as potent and selective α2-adrenergic receptor antagonists .

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N6/c1-15-14-19(32-12-10-31(11-13-32)18-8-4-5-9-28-18)33-22(29-15)20(21(30-33)23(25,26)27)16-6-2-3-7-17(16)24/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBORTFFSVMMYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C(F)(F)F)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine

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